(2Z)-3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-(4-fluorophenyl)prop-2-enamide
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Overview
Description
(Z)-3-{1-[4-(ACETYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}-2-CYANO-N~1~-(4-FLUOROPHENYL)-2-PROPENAMIDE is a complex organic compound with a unique structure that includes a pyrrole ring, a cyano group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-{1-[4-(ACETYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}-2-CYANO-N~1~-(4-FLUOROPHENYL)-2-PROPENAMIDE typically involves multiple steps, starting with the preparation of the pyrrole ring The pyrrole ring can be synthesized through a condensation reaction between an amine and a diketone
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-{1-[4-(ACETYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}-2-CYANO-N~1~-(4-FLUOROPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetylamino and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(Z)-3-{1-[4-(ACETYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}-2-CYANO-N~1~-(4-FLUOROPHENYL)-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-3-{1-[4-(ACETYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}-2-CYANO-N~1~-(4-FLUOROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Chloroform: An organochlorine compound with different chemical properties and applications.
Trichloroethylene: Another organochlorine compound used as a solvent.
Epibatidine: A natural organochloride with potent analgesic effects.
Uniqueness
(Z)-3-{1-[4-(ACETYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}-2-CYANO-N~1~-(4-FLUOROPHENYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C24H21FN4O2 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
(Z)-3-[1-(4-acetamidophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C24H21FN4O2/c1-15-12-18(13-19(14-26)24(31)28-22-6-4-20(25)5-7-22)16(2)29(15)23-10-8-21(9-11-23)27-17(3)30/h4-13H,1-3H3,(H,27,30)(H,28,31)/b19-13- |
InChI Key |
DKWWEYYUXQBYME-UYRXBGFRSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)NC(=O)C)C)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)F |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)NC(=O)C)C)C=C(C#N)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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